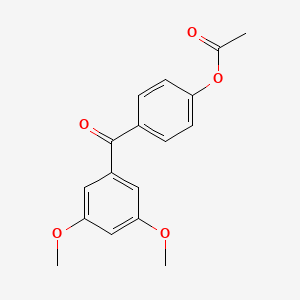

4-Acetoxy-3',5'-dimethoxybenzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(3,5-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-12(5-7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWPNWATPWCOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641741 | |

| Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-27-3 | |

| Record name | [4-(Acetyloxy)phenyl](3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Acetylation of 4 Hydroxy 3 ,5 Dimethoxybenzophenone:

This is a direct and common method for introducing an acetoxy group onto a phenolic compound. The precursor, 4-hydroxy-3',5'-dimethoxybenzophenone, would be reacted with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct.

Friedel Crafts Acylation:

Direct Synthetic Routes to this compound

The most straightforward approach to synthesizing this compound involves the acetylation of its corresponding phenolic precursor, 4-hydroxy-3',5'-dimethoxybenzophenone.

Acetylation of a phenolic hydroxyl group is a common and high-yielding transformation. This process is typically achieved by reacting the hydroxybenzophenone precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. The base, commonly pyridine (B92270) or triethylamine, serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

While a specific protocol for 4-hydroxy-3',5'-dimethoxybenzophenone is not detailed in the provided sources, analogous reactions are well-documented. For instance, 4-hydroxycoumarin (B602359) can be O-acetylated using acyl chlorides or anhydrides in a basic medium. sciepub.com Similarly, the acetylation of 4-hydroxycoumarin can yield the enol ester, which can be a key intermediate for other derivatives. researchgate.net

The necessary precursor, 4-hydroxy-3',5'-dimethoxybenzophenone, can be prepared through the selective demethylation of a trimethoxybenzophenone derivative. rsc.org Methods for demethylating phenolic ethers include using strong acids like sulfuric acid or basic conditions with reagents like alkali hydroxides in high-boiling solvents such as ethylene (B1197577) glycol. google.comjustia.com

Table 1: General Conditions for Phenolic Acetylation

| Acetylating Agent | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, Chloroform | Room temperature to gentle heating |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature |

Strategies for Constructing the Dimethoxybenzophenone (B8647296) Core

Building the central benzophenone structure with the desired methoxy (B1213986) substitution pattern is a fundamental aspect of synthesizing these compounds. Several classical and contemporary methods are employed for this purpose.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. scirp.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (like 1,3-dimethoxybenzene) with an acylating agent (such as 4-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst. youtube.comyoutube.com The catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. youtube.com

For the synthesis of a dimethoxybenzophenone core, veratrole (1,2-dimethoxybenzene) can undergo benzoylation to produce 3,4-dimethoxybenzophenone. researchgate.net The use of solid acid catalysts, such as zeolites like mordenite, is a greener alternative to traditional Lewis acids, offering high selectivity and catalyst reusability. scirp.orgresearchgate.net

Table 2: Common Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Aryl halides, Anhydrides | High reactivity, Low cost | Requires stoichiometric amounts, Moisture sensitive, Generates hazardous waste |

| FeCl₃ | Aryl halides, Anhydrides | Less reactive but milder | Can require higher temperatures |

| Zeolites (e.g., Mordenite) | Anhydrides, Activated arenes | Reusable, High selectivity, Environmentally benign scirp.org | May have diffusion limitations for bulky molecules researchgate.net |

A significant challenge in Friedel-Crafts reactions with methoxy-substituted arenes is the potential for catalyst deactivation, as the ether oxygen can coordinate strongly to the Lewis acid. researchgate.net

An alternative route to benzophenones is the oxidation of their corresponding secondary alcohols, benzhydrols (diaryl methanols). This method is effective for producing benzophenones when the precursor benzhydrol is readily accessible. A variety of oxidizing agents can effect this transformation.

For example, 4,4'-dimethoxybenzophenone (B177193) can be obtained in 90% yield via the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456). chemicalbook.com The kinetics and mechanism of oxidizing substituted benzhydrols, including 4,4'-dimethoxybenzhydrol, with reagents like N-bromosuccinimide have been studied. sigmaaldrich.com

Table 3: Selected Oxidizing Agents for Benzhydrols

| Reagent/System | Typical Conditions |

|---|---|

| Chromium-based (e.g., PCC, PDC) | Dichloromethane, Room temperature |

| Manganese-based (e.g., KMnO₄, MnO₂) | Acetone, Water, Varies with substrate |

| N-Bromosuccinimide (NBS) | Catalytic Hg(OAc)₂, Acetic acid sigmaaldrich.com |

| Photocatalytic Oxidation (e.g., H₃PW₁₂O₄₀/SiO₂) | Acetonitrile, O₂ atmosphere, Room temperature chemicalbook.com |

Modern palladium- and copper-catalyzed cross-coupling reactions provide powerful and versatile methods for forming the carbon-carbon bonds necessary for the benzophenone core.

The Suzuki-Miyaura coupling is a highly effective method for creating C-C bonds between an organoboron compound (like an arylboronic acid) and an organohalide. mdpi.com The carbonylative Suzuki coupling is particularly relevant, as it incorporates a molecule of carbon monoxide (CO) to form the ketone bridge, allowing for the synthesis of unsymmetrical biaryl ketones from an aryl bromide and an arylboronic acid derivative. acs.org This palladium-catalyzed, three-component reaction has been successfully applied to methoxy-substituted aryl bromides, yielding the corresponding benzophenones in good to excellent yields. acs.org The reaction can be performed under base-free conditions using specific boronate esters. acs.org

The Ullmann reaction , traditionally a copper-mediated coupling of two aryl halides to form a biaryl, has evolved into a broader class of "Ullmann-type" reactions. wikipedia.orgbyjus.comorganic-chemistry.org While the classic Ullmann biaryl synthesis requires harsh conditions, modern variations using ligands and improved copper sources have expanded its utility. nih.govresearchgate.net These reactions are more commonly used for forming diaryl ethers (C-O coupling) or diaryl amines (C-N coupling) but can be adapted for C-C bond formation. organic-chemistry.orgnih.gov

Unconventional reagents can also be employed to construct the benzophenone skeleton. One such method involves the use of oxalyl chloride. For instance, 2,2',4,4'-tetramethoxybenzophenone (B1605662) can be synthesized by reacting 1,3-dimethoxybenzene (B93181) with oxalyl chloride in the presence of a catalyst like azoisobutyronitrile. gavinpublishers.com This intermediate can then be selectively demethylated using a Lewis acid such as AlCl₃ to yield a dihydroxy-dimethoxy-benzophenone. orgsyn.org This approach provides a route to specifically substituted benzophenones that may be difficult to access through direct Friedel-Crafts acylation due to regioselectivity issues.

Advanced Acetoxylation Techniques for Aromatic Systems and Ketones

Modern organic synthesis has seen a significant shift towards methodologies that allow for the direct conversion of C-H bonds into C-O bonds. This is particularly relevant for the synthesis of complex molecules where late-stage functionalization can streamline the synthetic route. The following sections detail advanced methods for the acetoxylation of aromatic systems and ketones.

Palladium-Catalyzed C-H Acetoxylation Strategies (C(sp²)-H and C(sp³)-H)

Palladium catalysis is a powerful tool for the activation and functionalization of otherwise inert C-H bonds. These methods can be applied to both aromatic (C(sp²)-H) and aliphatic (C(sp³)-H) systems, providing routes to acetoxylated products.

The general mechanism for palladium-catalyzed C-H acetoxylation is believed to involve the activation of a C-H bond by a Pd(II) species to form a palladacycle intermediate. This intermediate then undergoes oxidation, often by an external oxidant, to a transient high-valent Pd(IV) species. Reductive elimination from this Pd(IV) complex releases the acetoxylated product and regenerates the Pd(II) catalyst, allowing the catalytic cycle to continue.

Recent advancements in this field include the use of electrochemical methods for the oxidation step. By decoupling the C-H activation and oxidation steps, a more controlled and efficient process can be achieved. For instance, an electrochemical approach has been developed for the Pd-catalyzed acetoxylation of C-H bonds where the oxidation of the palladacycle intermediate is performed at an electrode. This method has been successfully applied to substrates containing various directing groups for both C(sp²)-H and C(sp³)-H acetoxylation.

The choice of ligands and oxidants is crucial for the success of these reactions. For example, in the acetoxylation of arenes, electron-deficient ligands can facilitate the C-H activation of electron-rich positions while preventing the decomposition of the catalyst.

Below is a table summarizing examples of palladium-catalyzed C-H acetoxylation:

| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| 2-Phenylpyridine | Pd(OAc)₂ | PhI(OAc)₂ | DCE/Toluene | 2-(2-Acetoxyphenyl)pyridine | 80 |

| 3-Aryl-1,2,4-benzotriazine | Pd(OAc)₂ | PhI(OAc)₂ | AcOH/Ac₂O | ortho-Acetoxylated product | up to 84 |

| Anilide derivatives | Pd(OAc)₂ | K₂S₂O₈ | AcOH/DCE | ortho-Acetoxylated anilides | High regioselectivity |

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

Hypervalent Iodine-Mediated Acetoxylation Protocols

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or DIB), have emerged as powerful, environmentally friendly oxidants for a variety of organic transformations, including acetoxylation. These reagents are particularly effective for the α-acetoxylation of ketones.

The mechanism for the α-acetoxylation of ketones with hypervalent iodine(III) reagents is thought to proceed through the reaction of the ketone's enol or enolate form with the iodine(III) species. This can lead to the formation of an α-iodo(III) intermediate, which then undergoes nucleophilic substitution by an acetate (B1210297) ion to yield the α-acetoxy ketone. A binary system comprising a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones. nih.gov

While highly effective for α-acetoxylation of the aliphatic part of ketones, the direct C(sp²)-H acetoxylation of the aromatic rings of benzophenone derivatives using hypervalent iodine reagents is less common. These reagents typically favor reaction at the carbon adjacent to the carbonyl group. However, they can be used for the acetoxylation of activated aromatic systems.

An example of hypervalent iodine-mediated acetoxylation is the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives from 3-oxo-N-substituted butanamides using (diacetoxyiodo)benzene. beilstein-journals.org

| Substrate Type | Reagent | Key Features |

| Cyclic Ketones | PhI(OAc)₂ / BF₃·OEt₂ | High diastereoselectivity for α-acetoxylation. nih.gov |

| 3-Oxo-N-substituted butanamides | PhI(OAc)₂ | Efficient acetoxylation of the methylene group. beilstein-journals.org |

This table illustrates the typical applications of hypervalent iodine reagents in acetoxylation reactions.

Directed Acetoxylation Approaches Utilizing Ancillary Directing Groups

To control the regioselectivity of C-H activation reactions, particularly on complex molecules, ancillary directing groups are often employed. These groups are covalently attached to the substrate and contain a heteroatom that can coordinate to the metal catalyst, directing the C-H activation to a specific, often ortho, position.

A variety of functional groups can act as directing groups for palladium-catalyzed acetoxylation. For example, the amide group in anilides can direct the ortho-acetoxylation of the aromatic ring. rsc.org Thioethers have also been utilized as effective directing groups for the palladium-catalyzed acetoxylation of aromatic C(sp²)-H bonds. researchgate.net

More recently, the concept of transient directing groups has been developed. These directing groups are formed in situ from the substrate and a catalyst, and are removed upon completion of the reaction, thus avoiding additional synthetic steps for their installation and removal. For instance, amino acids can serve as transient directing groups for the Pd(II)-catalyzed functionalization of aliphatic ketones. nih.gov

The table below provides examples of directing groups used in palladium-catalyzed acetoxylation:

| Directing Group | Substrate Type | Position Functionalized |

| Amide | Anilides | ortho-C(sp²)-H rsc.org |

| Thioether | Benzyl and phenethyl sulfides | ortho-C(sp²)-H researchgate.net |

| 1,2,4-Benzotriazine | 3-Aryl-1,2,4-benzotriazines | ortho-C(sp²)-H lookchem.com |

| Amino Acid (Transient) | Aliphatic Ketones | γ-C(sp³)-H nih.gov |

This table showcases a selection of directing groups and their applications in controlling the regioselectivity of C-H acetoxylation.

Chemical Transformations and Reactivity Profile of 4 Acetoxy 3 ,5 Dimethoxybenzophenone

Reactivity of the Acetoxy Moiety in Chemical Transformations

The acetoxy group (-OAc) attached to one of the phenyl rings is an ester linkage that is susceptible to cleavage and modification under various conditions.

Hydrolysis and Deacetylation Reactions

The ester bond of the acetoxy group can be readily cleaved through hydrolysis to yield the corresponding phenol (B47542), 4-hydroxy-3',5'-dimethoxybenzophenone. This deacetylation can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. askfilo.com Conversely, base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups on the phenyl ring facilitate hydrolysis by stabilizing the resulting phenoxide ion. In the case of 4-Acetoxy-3',5'-dimethoxybenzophenone, the methoxy (B1213986) groups on the other ring will have a minor electronic influence on the acetoxy-bearing ring. The reaction is typically carried out in an aqueous medium with a suitable acid or base catalyst.

Table 1: Representative Conditions for Aryl Acetate (B1210297) Hydrolysis

| Catalyst | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acid | HCl or H₂SO₄ | Water/Alcohol | Reflux | 4-Hydroxy-3',5'-dimethoxybenzophenone |

Transacetylation Processes

Transacetylation, or the transfer of the acetyl group from the phenoxide to another nucleophile, is another potential transformation. This reaction is often catalyzed by enzymes, such as lipases, in a non-aqueous solvent. For instance, vinyl acetate can be used as an acetyl donor in lipase-catalyzed transacetylation reactions. wikipedia.org While specific studies on this compound are not prevalent, the general principles of transacetylation of aryl acetates suggest that this compound could serve as an acetyl donor under appropriate enzymatic conditions.

Reactivity of the Methoxy Groups on the Aromatic Rings

The two methoxy groups (-OCH₃) on one of the aromatic rings significantly influence the reactivity of that ring through their electron-donating nature.

Demethylation Reactions

The methoxy groups can be cleaved to form hydroxyl groups, a reaction known as demethylation. This transformation is particularly important in the synthesis of polyhydroxybenzophenones. A common method for the demethylation of aryl methyl ethers is the use of strong Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). For diaryl ketones with methoxy substituents, regioselective demethylation can be achieved. For instance, the p-methoxy group in similar phenolic esters and diaryl ketones has been selectively removed using an excess of aluminum halide in an organic solvent. researchgate.net

Table 2: General Conditions for Demethylation of Aryl Methoxy Ethers

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichloromethane or Benzene | Room Temperature to Reflux | 4-Acetoxy-3',5'-dihydroxybenzophenone |

Electrophilic Aromatic Substitution on Methoxy-Activated Rings

The methoxy groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The 3',5'-dimethoxy substitution pattern on one of the phenyl rings of this compound directs incoming electrophiles to the 2'-, 4'-, and 6'-positions. The high electron density at these positions makes the ring highly susceptible to attack by electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

The acetoxy-bearing ring is comparatively deactivated due to the electron-withdrawing character of the benzoyl group. Therefore, electrophilic substitution is expected to occur preferentially on the dimethoxy-substituted ring.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Acetoxy-2'-nitro-3',5'-dimethoxybenzophenone |

| Bromination | Br₂, FeBr₃ | 4-Acetoxy-2'-bromo-3',5'-dimethoxybenzophenone |

Transformations of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group of the benzophenone core is a site for nucleophilic addition and reduction reactions.

The most common transformation of the benzophenone carbonyl is its reduction to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice for reducing ketones. youtube.comrsc.org The product of this reduction would be 4-acetoxy-3',5'-dimethoxy-α-phenylbenzyl alcohol.

Photochemical reactions are also characteristic of benzophenones. Upon irradiation with UV light, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This can then dimerize to form a pinacol. msu.edu

While the direct oxidation of the benzophenone carbonyl group is not a typical reaction, the benzylic position can be susceptible to oxidation under certain conditions, though this is more relevant for alkyl-substituted benzophenones. organic-chemistry.org The presence of electron-donating methoxy groups can influence the electronic properties of the carbonyl group, potentially affecting its reactivity in both reduction and photochemical processes. ias.ac.in

Table 4: Common Transformations of the Benzophenone Carbonyl Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | 4-Acetoxy-3',5'-dimethoxy-α-phenylbenzyl alcohol |

Reduction Reactions to Benzhydrols

The carbonyl group of benzophenones is readily reduced to a secondary alcohol, forming a benzhydrol. This transformation can be achieved using various reducing agents, primarily through catalytic hydrogenation or with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts like Raney nickel are effective for the selective hydrogenation of benzophenone to benzhydrol, often conducted in alcoholic solvents such as 2-propanol. Under harsher conditions, such as elevated temperatures and pressures, further reduction of the aromatic rings can occur, but conditions can be optimized for the selective formation of the benzhydrol.

Hydride Reductions: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. The reaction is typically performed in alcoholic solvents like methanol or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide during acidic workup yields the corresponding benzhydrol, (4-acetoxyphenyl)(3',5'-dimethoxyphenyl)methanol. The acetoxy group is generally stable under these mild conditions.

| Method | Reagents & Conditions | Product | General Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel, 2-propanol | (4-acetoxyphenyl)(3',5'-dimethoxyphenyl)methanol | High |

| Hydride Reduction | NaBH₄, Methanol/Ethanol, followed by H₃O⁺ workup | (4-acetoxyphenyl)(3',5'-dimethoxyphenyl)methanol | High |

Nucleophilic Additions to the Carbonyl Center

The polarized carbon-oxygen double bond of this compound makes the carbonyl carbon an excellent electrophile for nucleophilic attack. This reactivity is central to forming new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the carbonyl carbon of benzophenones. libretexts.org For instance, the reaction with methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), followed by an acidic workup, would yield the tertiary alcohol, 1-(4-acetoxyphenyl)-1-(3',5'-dimethoxyphenyl)ethanol. masterorganicchemistry.com The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents at the former carbonyl carbon. These reactions must be conducted under strictly anhydrous conditions, as organometallic reagents are strong bases and will react with any acidic protons, such as those from water. libretexts.orgmasterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond (an alkene). This involves the reaction of the benzophenone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction would produce 1-(4-acetoxyphenyl)-1-(3',5'-dimethoxyphenyl)ethene. This method is highly versatile for the synthesis of substituted alkenes from ketones.

Cyclization and Rearrangement Reactions Involving the Benzophenone Scaffold (e.g., Xanthenone Formation)

The benzophenone scaffold is a key precursor for the synthesis of various heterocyclic systems, most notably xanthenones (dibenzo-γ-pyrones). Xanthones are a class of oxygen-containing heterocycles with a broad range of biological activities. researchgate.net

The formation of the xanthenone core from a benzophenone derivative typically requires the presence of a hydroxyl group ortho to the carbonyl bridge. While this compound does not possess this feature, related 2-hydroxybenzophenone (B104022) derivatives undergo intramolecular cyclization. This process often involves an intramolecular nucleophilic aromatic substitution (SNAr) or other cyclization strategies. researchgate.net For example, a 2-phenoxy benzophenone can undergo cyclization to form the xanthenone scaffold. This highlights the utility of the benzophenone framework as a versatile intermediate in the synthesis of more complex molecular architectures. researchgate.net

Photochemical Reactivity and Mechanistic Pathways (e.g., Photodecarboxylation Mediation)

Benzophenone and its derivatives are well-known for their rich photochemical reactivity. bgsu.eduacs.org Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. medicaljournals.se This triplet state is a key intermediate in many photochemical reactions.

Photosensitization: The triplet excited state of benzophenone can transfer its energy to other molecules, a process known as photosensitization. This is a common application where benzophenone acts as a photocatalyst. For example, it can facilitate photochemical [2+2] cycloaddition reactions by transferring energy to a substrate, enabling reactions that would otherwise require higher energy light. researchgate.netrsc.org

Hydrogen Abstraction: A characteristic reaction of the excited triplet state of benzophenone is hydrogen atom abstraction from suitable donor molecules, leading to the formation of a ketyl radical. medicaljournals.se This reactivity is fundamental to processes like the photoreduction of benzophenone in alcoholic solvents. bgsu.edu

Photodecarboxylation Mediation: Benzophenone derivatives can act as mediators in photochemical decarboxylation reactions. A study involving 4,4'-Dimethoxybenzophenone (B177193) (DMBP), a structurally similar compound, demonstrated its ability to mediate the α-photodecarboxylation of phthaloylglycine upon irradiation with UVA light. beilstein-journals.org In this process, the excited benzophenone derivative likely initiates a single electron transfer (SET) from the carboxylate, leading to the formation of a radical anion and subsequent loss of CO₂. This application showcases the potential of this compound to facilitate similar photodecarboxylative transformations.

Synthesis of Derivatives and Analogs Based on the 4 Acetoxy 3 ,5 Dimethoxybenzophenone Framework

Methodologies for Synthesizing Novel Benzophenone (B1666685) Analogs from 4-Acetoxy-3',5'-dimethoxybenzophenone as an Intermediate

While direct utilization of this compound as a synthetic intermediate is not extensively documented, its structure suggests a straightforward two-step approach for derivatization. The primary reactive site for generating analogs is the phenolic hydroxyl group, which is currently protected as an acetate (B1210297) ester.

Step 1: Deacetylation to Reveal the Phenolic Hydroxyl Group

The initial and requisite step is the hydrolysis of the acetate ester to unmask the free phenolic group, yielding 4-hydroxy-3',5'-dimethoxybenzophenone. This transformation is typically achieved under mild basic conditions, for example, using a base like sodium hydroxide (B78521) or potassium carbonate in a protic solvent such as methanol (B129727) or ethanol, followed by acidification.

Step 2: Derivatization of the Phenolic Hydroxyl Group

Once the 4-hydroxy-3',5'-dimethoxybenzophenone intermediate is obtained, the phenolic hydroxyl group can be modified through several well-established reactions to create a diverse range of analogs.

Etherification: The Williamson ether synthesis is a common method to convert the hydroxyl group into an ether. This involves treating the phenoxide (formed by reacting the phenol (B47542) with a base like sodium hydride) with an alkyl halide (R-X). This reaction can be used to introduce a variety of alkyl or substituted alkyl chains, thereby modulating the lipophilicity and steric profile of the molecule. For instance, reacting 4-hydroxy-3',5'-dimethoxybenzophenone with methyl iodide would yield 4,3',5'-trimethoxybenzophenone. chemicalbook.com

Esterification: New ester derivatives can be synthesized by reacting the phenolic hydroxyl group with various acyl chlorides or anhydrides under basic conditions. This allows for the introduction of different acyl groups, potentially influencing the compound's electronic properties and susceptibility to hydrolysis.

Synthesis of Hydrazones: While not a direct modification of the hydroxyl group, the related compound 4-hydroxy-3,5-dimethoxybenzaldehyde is frequently used to synthesize benzoyl hydrazone derivatives. semanticscholar.orgtubitak.gov.tr This involves the condensation of the aldehyde with various hydrazides. Analogously, the carbonyl group of the 4-hydroxy-3',5'-dimethoxybenzophenone intermediate could potentially be reacted with hydrazines to form hydrazone derivatives, introducing new nitrogen-containing moieties.

A summary of potential synthetic transformations starting from this compound is presented below.

| Starting Material | Reaction Type | Reagents | Intermediate/Product | Potential Derivative Class |

|---|---|---|---|---|

| This compound | Deacetylation (Hydrolysis) | NaOH or K₂CO₃ in MeOH/H₂O | 4-Hydroxy-3',5'-dimethoxybenzophenone | Phenolic Intermediate |

| 4-Hydroxy-3',5'-dimethoxybenzophenone | Etherification | 1. NaH 2. Alkyl Halide (R-X) | 4-Alkoxy-3',5'-dimethoxybenzophenone | Ether Analogs |

| 4-Hydroxy-3',5'-dimethoxybenzophenone | Esterification | Acyl Chloride (RCOCl) / Pyridine (B92270) | 4-Acyloxy-3',5'-dimethoxybenzophenone | Ester Analogs |

Structure-Reactivity Relationships in Related Acetoxy- and Dimethoxybenzophenone (B8647296) Derivatives

The reactivity of the this compound framework is governed by the interplay of electronic and steric effects of its substituents. Understanding these relationships is crucial for predicting chemical behavior and designing synthetic routes.

Electronic Effects:

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups on the 3' and 5' positions are strong electron-donating groups due to the resonance effect (+R) of the oxygen lone pairs with the aromatic ring. This significantly increases the electron density of the phenyl ring to which they are attached, making it more susceptible to electrophilic aromatic substitution.

Carbonyl Group (-C=O): The carbonyl group is a strong electron-withdrawing group (-R effect), deactivating both aromatic rings towards electrophilic substitution and directing incoming electrophiles to the meta position relative to the carbonyl bridge.

The combined electronic effects influence the reactivity of the carbonyl group itself. The electron-donating methoxy groups increase the electron density on their attached ring, which can be partially relayed to the carbonyl carbon, slightly reducing its electrophilicity. Conversely, the other phenyl ring, lacking strong donating groups, has a more pronounced electron-withdrawing effect on the carbonyl.

Steric Effects:

The primary source of steric hindrance comes from the two methoxy groups at the 3' and 5' positions. These groups flank the 4' position and can hinder the approach of bulky reagents to the adjacent 2' and 6' positions of the ring. Similarly, they can influence the preferred conformation of the molecule, affecting the torsional angle between the phenyl ring and the carbonyl group, which in turn can impact reactivity and electronic communication between the rings. researchgate.net

The interplay of these factors is critical in medicinal chemistry, where modifications to the substitution pattern of the benzophenone scaffold are used to optimize interactions with biological targets. nih.govdrugbank.com For example, the position and nature of substituents can dramatically alter the inhibitory potency of benzophenone derivatives against specific enzymes. drugbank.com

Strategies for Diversity-Oriented Synthesis of Functionalized Benzophenones

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore novel areas of chemical space. frontiersin.orgnih.gov The benzophenone scaffold is well-suited for DOS strategies due to its modular nature. A particularly effective approach is the "build/couple/pair" strategy. frontiersin.orgnih.govcore.ac.uk

Applying the Build/Couple/Pair Strategy:

Build Phase: In this initial phase, a set of diverse building blocks is synthesized. For benzophenones, this would involve creating libraries of substituted benzoic acids or benzoyl chlorides for one ring, and substituted aromatic compounds (like anisoles or phenols) for the other ring. For the specific framework of this compound, the building blocks would be a derivative of 4-hydroxybenzoic acid and 3,5-dimethoxybenzene.

Couple Phase: The building blocks are then joined together. The most common method for synthesizing the benzophenone core is the Friedel-Crafts acylation, where a benzoyl chloride is reacted with an activated aromatic ring in the presence of a Lewis acid catalyst. By combining different building blocks from the "build" phase, a large number of distinct benzophenone cores can be generated.

Pair Phase / Post-Coupling Modification: After the core benzophenone scaffold is assembled, the functional groups on the periphery are modified. This is where a molecule like this compound can serve as a template. A library of "coupled" benzophenones with a protected hydroxyl group (like the acetate) could be subjected to parallel deprotection and subsequent derivatization reactions (e.g., etherification, esterification with a diverse set of reagents) to create the final library of analogs. core.ac.uk

This strategy allows for the systematic variation of substituents on both aromatic rings and at the key functional group positions, leading to a comprehensive library of compounds with high skeletal and stereochemical diversity. nih.gov Such libraries are invaluable for screening against biological targets to identify novel lead compounds. frontiersin.org

Theoretical and Computational Investigations of 4 Acetoxy 3 ,5 Dimethoxybenzophenone

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of molecules like 4-Acetoxy-3',5'-dimethoxybenzophenone. researchgate.netchemrxiv.org DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies and shapes of molecular orbitals. researchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netufms.br For benzophenone (B1666685) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the phenyl rings. ufms.brmdpi.com In this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetoxy and benzoyl groups will modulate the electron density and the energies of the FMOs.

Computational studies on similar substituted benzophenones reveal that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. researchgate.net This smaller gap suggests increased reactivity and a shift in UV-Vis absorption to longer wavelengths. chemrxiv.orgchemrxiv.org The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Substituted Benzophenones (Calculated using DFT)

| Compound | Substituents | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzophenone | None | -6.5 | -1.8 | 4.7 |

| 4,4'-Dimethoxybenzophenone (B177193) | Two -OCH3 | -5.9 | -1.7 | 4.2 |

| 4-Acetoxybenzophenone | One -OCOCH3 | -6.7 | -2.0 | 4.7 |

| This compound (Hypothetical) | One -OCOCH3, Two -OCH3 | -6.2 | -2.1 | 4.1 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgnih.gov By modeling the potential energy surface (PES) of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. scielo.brnumberanalytics.com

The elucidation of a reaction mechanism involving this compound, such as its hydrolysis or a photochemical reaction, would typically follow these steps:

Geometry Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted for the transition state connecting the reactants and products. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. github.iofiveable.me Various algorithms are employed to locate this structure.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the PES.

Transition State Theory (TST) can then be used with the computed energies and vibrational frequencies to estimate the reaction rate constant. numberanalytics.comnumberanalytics.com This comprehensive approach allows for a detailed, molecular-level understanding of the reaction's feasibility, kinetics, and mechanism. researchgate.net

Table 2: Key Steps in Computational Reaction Mechanism Elucidation

| Step | Computational Task | Purpose | Key Output |

|---|---|---|---|

| 1 | Geometry Optimization | Find the most stable structures of reactants, products, and intermediates. | Optimized coordinates and electronic energies. |

| 2 | Transition State Search | Locate the highest energy point along the reaction pathway. | Transition state geometry and energy. |

| 3 | Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies. | Vibrational frequencies (one imaginary frequency for a TS). |

| 4 | Intrinsic Reaction Coordinate (IRC) | Confirm the transition state connects the correct minima. | Reaction path from reactants to products via the TS. |

| 5 | Energy Calculation | Determine the overall thermodynamics and kinetics of the reaction. | Reaction energy profile, including activation energy. |

Conformational Landscapes and Stereochemical Considerations

The primary conformational flexibility in this compound arises from the rotation of the two phenyl rings around the single bonds connecting them to the central carbonyl carbon. The dihedral angles defining these rotations are the key variables. Computational methods can be used to explore this landscape through techniques such as potential energy surface (PES) scans. q-chem.comq-chem.com In a PES scan, a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. joaquinbarroso.comuni-muenchen.denih.gov This process generates a profile of energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and energy maxima (barriers to rotation).

For benzophenone and its derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group to relieve steric hindrance between the ortho-hydrogens. The presence of substituents, particularly the two methoxy groups at the 3' and 5' positions, will influence the preferred dihedral angles and the energy barriers between different conformations. While this compound itself is achiral, specific non-planar, twisted conformations (atropisomers) could be chiral. However, if the rotational barriers are low, these conformers will rapidly interconvert at room temperature, resulting in a racemic mixture. Computational analysis of the rotational barriers is essential to determine if stable atropisomers could exist. For flexible molecules, accurately representing the conformational ensemble is critical for meaningful comparison with experimental data. nih.govresearchgate.netresearchgate.net

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| A (Global Minimum) | 30 | -35 | 0.00 | 75.3 |

| B | -32 | 33 | 0.25 | 24.1 |

| C | 150 | -35 | 2.50 | 0.6 |

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital field that predicts the spectral properties of molecules, aiding in the interpretation and assignment of experimental spectra. rsc.org For this compound, several types of spectra can be computationally predicted.

UV-Vis Spectroscopy: The electronic absorption spectrum, which is related to transitions between electronic states, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com These calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.netmdpi.com For benzophenone derivatives, the main electronic transitions in the UV region are typically of π→π* character. acs.org The substituents on the phenyl rings significantly influence the position and intensity of these absorption bands. chemrxiv.org

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. By performing frequency calculations (typically using DFT), the vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to the stretching, bending, and torsional motions of particular functional groups, such as the C=O stretch of the benzophenone core, the C-O stretches of the ester and ether groups, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C can be calculated. These calculations typically involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

A crucial aspect of computational spectroscopy is validation. nih.govrsc.org The accuracy of the predicted spectra depends heavily on the chosen computational method (functional and basis set). Therefore, it is common practice to compare the calculated spectra with experimental data for the target molecule or closely related compounds to ensure the chosen level of theory is appropriate. frontiersin.org

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Benzophenone Derivative

| Spectroscopic Property | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| λmax (UV-Vis) | 285 nm | 290 nm | π→π* transition |

| ν (IR) | 1655 cm-1 | 1660 cm-1 | C=O stretch |

| δ (¹³C NMR) | 195.5 ppm | 196.1 ppm | Carbonyl Carbon (C=O) |

| δ (¹H NMR) | 7.81 ppm | 7.78 ppm | Ortho-protons to C=O |

Thermodynamic Modeling and Solvent Effects on Equilibrium Systems

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.comnumberanalytics.com Computational chemistry offers methods to model these solvent effects and to calculate the thermodynamic properties of a system.

Solvent effects are typically modeled using either implicit or explicit solvent models. wikipedia.orgnumberanalytics.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. These models are computationally efficient and are widely used to estimate the effects of bulk solvation on molecular geometry, stability, and reactivity. pyscf.orggithub.io

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. This approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the increased number of atoms and the need to sample many different solvent configurations.

By performing calculations in the gas phase and in the presence of a solvent model, one can determine the Gibbs free energy of solvation. This is crucial for accurately predicting reaction equilibria in solution. researchgate.netmdpi.com For example, the equilibrium constant (Keq) of a reaction in solution is related to the change in the Gibbs free energy of solvation between reactants and products. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the results of frequency computations, allowing for a complete thermodynamic description of chemical processes in different environments. proquest.com

Table 5: Common Solvents and Their Properties Used in Implicit Solvation Models

| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Application |

|---|---|---|---|

| n-Hexane | 1.88 | Nonpolar | Simulating nonpolar environments. |

| Chloroform | 4.81 | Polar Aprotic | Simulating moderately polar environments. |

| Acetone | 20.7 | Polar Aprotic | Simulating polar aprotic reactions. |

| Ethanol | 24.55 | Polar Protic | Simulating reactions in protic media. |

| Water | 78.39 | Polar Protic | Simulating aqueous environments. |

Advanced Applications in Materials Science and Organic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

In organic synthesis, compounds structurally similar to 4-acetoxy-3',5'-dimethoxybenzophenone serve as crucial intermediates for constructing more complex molecules. Acetophenones and benzophenones are well-established building blocks in organic chemistry. biosynth.com For instance, the related compound 4-acetoxy-3,5-dimethoxybenzoic acid is utilized as an intermediate in the synthesis of various other chemical products. The synthesis of derivatives is made possible by its distinct structure.

Similarly, other related acetoxy benzaldehyde (B42025) derivatives have been synthesized and employed for specific applications. For example, 4-acetyloxy-3-methoxy benzaldehyde is synthesized through the acetylation of 3-methoxy-4-hydroxybenzaldehyde. rfppl.co.in The general utility of acetophenones and benzophenones as precursors for resins, which are vital components in coatings, inks, and adhesives, underscores their importance as foundational materials in synthetic chemistry. biosynth.com The reactivity of the ketone and the substituted aromatic rings in the benzophenone (B1666685) structure allows for a variety of chemical transformations, making it a potentially valuable, though not yet widely documented, building block.

Applications in Polymer Chemistry and Polymer Functionalization

While direct evidence of this compound in polymer chemistry is not prominent, its structural components are found in monomers used for polymerization and polymer functionalization. A closely related compound, 4-acetoxy-3,5-dimethoxystyrene, which shares the acetoxy and dimethoxy substituted phenyl group, is a bio-based monomer used to create novel polymers. After polymerization, the acetoxy group on this related styrene (B11656) can be hydrolyzed to a phenolic hydroxyl group, enabling further modifications to the polymer's properties.

Furthermore, research has been conducted on the synthesis of polymer-bound linkers using 4-acetoxy-3-phenylbenzaldehyde derivatives for applications in solid-phase organic synthesis. nih.govamanote.com In these studies, an aminomethyl polystyrene resin was reacted with building block linkers, which were then acetylated to produce polymer-bound p-acetoxybenzaldehydes. nih.gov This demonstrates a method by which acetoxy-benzophenone type structures can be tethered to a polymer backbone to introduce specific functionalities.

Development of Advanced Materials for Organic Optoelectronics (e.g., Organic Light Emitting Diodes)

The field of organic optoelectronics relies on materials with specific electronic and photophysical properties. Benzophenone derivatives are known for their photochemical reactivity and are used as photosensitizers in organic synthesis. biosynth.com For example, 4,4'-dimethoxybenzophenone (B177193) has been noted as an ultraviolet absorbing additive in plastic products, and its photoreactivity has been examined. chemicalbook.com This UV-absorbing characteristic is a key feature for materials used in optoelectronic applications to enhance stability and performance.

Although there is no direct literature linking this compound to Organic Light Emitting Diodes (OLEDs), the broader class of aromatic ketones is of interest in materials science. The design of new organic materials often involves modifying core structures like benzophenone with various functional groups to tune their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The acetoxy and dimethoxy groups on the phenyl rings of this compound would influence these properties, suggesting its potential as a candidate for investigation in the development of new optoelectronic materials.

Catalytic Roles or Mediating Functions in Chemical Processes (e.g., Photocatalysis)

Benzophenone itself is a well-known photocatalyst. Its ability to absorb UV light and promote chemical reactions is a cornerstone of photochemistry. In a similar vein, derivatives of benzophenone could potentially exhibit catalytic or mediating functions. For instance, the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456) to 4,4'-dimethoxybenzophenone can be catalyzed by H3PW12O40/SiO2 in an oxygen atmosphere. chemicalbook.comchemicalbook.com This highlights the involvement of dimethoxybenzophenone (B8647296) structures in photocatalytic cycles.

While the specific catalytic activity of this compound has not been detailed in available research, its structural similarity to other photocatalytically active benzophenones suggests a potential for such applications. The electron-donating methoxy (B1213986) groups and the acetoxy group would modify the electronic structure of the benzophenone core, which could in turn influence its photophysical properties and potential catalytic efficiency in various chemical transformations. Further research would be needed to explore and confirm such catalytic roles.

Data Tables

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |

|---|---|---|---|

| 4-Acetoxy-3,5-dimethoxybenzoic acid | C11H12O6 | 240.21 | Synthetic Intermediate biosynth.com |

| 4-Acetoxy-3-methoxybenzaldehyde | C10H10O4 | 194.19 | Chromogenic Spraying Reagent rfppl.co.infishersci.com |

| 4,4'-Dimethoxybenzophenone | C15H14O3 | 242.27 | Organic Synthesis Intermediate, UV-absorbing additive chemicalbook.comchemicalbook.com |

| 4-Acetoxy-3,5-dimethoxystyrene | C12H14O4 | 222.24 | Bio-based monomer for polymers |

Table 2: Synthetic Reactions Involving Related Structures

| Reaction Type | Reactant(s) | Product | Significance |

|---|---|---|---|

| Acetylation | 3-Methoxy-4-hydroxybenzaldehyde, Acetic Anhydride (B1165640) | 4-Acetoxy-3-methoxybenzaldehyde | Synthesis of a functionalized benzaldehyde rfppl.co.in |

| Polymer-Bound Synthesis | Aminomethyl polystyrene resin, Acetylated benzaldehyde linker | Polymer-bound 4-acetoxy-3-phenylbenzaldehyde | Solid-phase synthesis applications nih.gov |

Compound Names Mentioned

this compound

4-Acetoxy-2',5'-dimethoxybenzophenone

4-Acetoxy-3,5-dimethoxybenzoic acid

4-Acetoxy-3,5-dimethoxystyrene

4-Acetoxy-3-methoxybenzaldehyde

4-Acetoxy-3-phenylbenzaldehyde

4,4'-Dimethoxybenzhydrol

4,4'-Dimethoxybenzophenone

3-Methoxy-4-hydroxybenzaldehyde

Aminomethyl polystyrene

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Benzophenones

The traditional synthesis of benzophenones, often relying on Friedel-Crafts acylation, faces challenges such as harsh reaction conditions and limited regioselectivity. Future research will likely focus on developing more sustainable and versatile synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies for Benzophenones

| Methodology | Advantages | Disadvantages | Potential for 4-Acetoxy-3',5'-dimethoxybenzophenone |

|---|---|---|---|

| Friedel-Crafts Acylation | Well-established, readily available starting materials. | Use of stoichiometric Lewis acids, potential for regioisomeric mixtures. | A plausible but potentially low-yielding route. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, mild reaction conditions. nih.gov | Catalyst cost and toxicity, need for pre-functionalized substrates. | Palladium-catalyzed cross-coupling reactions could offer a highly regioselective synthesis. nih.gov |

| Photocatalysis | Use of visible light as a renewable energy source, mild conditions. rsc.org | Substrate scope can be limited, potential for side reactions. | A visible-light-mediated approach could provide a green alternative for its synthesis. rsc.org |

| Biocatalysis | High selectivity, environmentally friendly conditions. nih.gov | Limited to specific substrates and reaction types. | Engineered enzymes could offer a highly specific route to the target compound or its precursors. nih.gov |

| C-H Activation | Atom-economical, avoids pre-functionalization of starting materials. globethesis.comorganic-chemistry.org | Catalyst development is ongoing, can require harsh conditions. | Direct C-H acylation of a substituted benzene with a benzoyl derivative could be a future synthetic strategy. globethesis.com |

One promising avenue is the application of transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, which have become indispensable for the construction of carbon-carbon bonds with high yields and stereocontrol. nih.gov Furthermore, the exploration of C-H activation strategies could provide a more atom-economical approach to synthesizing highly substituted benzophenones. globethesis.comorganic-chemistry.org Green chemistry principles are also expected to play a significant role, with research focusing on the use of renewable solvents and energy sources, such as photochemical methods that utilize sunlight. hilarispublisher.comijpda.orgyoutube.com The development of biocatalytic routes, using engineered enzymes, could also lead to highly selective and environmentally benign syntheses of complex benzophenones. nih.gov

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

The reactivity of this compound is largely unexplored. The interplay between the acetoxy and dimethoxy substituents and the benzophenone (B1666685) core could lead to novel chemical transformations.

Future research could investigate the photochemical behavior of this compound. Benzophenones are well-known for their ability to undergo photoreduction in the presence of a hydrogen donor to form benzopinacols. ijpda.orgneliti.com The substituents on this compound could influence the efficiency and outcome of such reactions. Moreover, the benzophenone moiety can act as a photosensitizer, enabling a variety of light-induced reactions.

The presence of multiple functional groups also opens up possibilities for selective chemical modifications. For instance, the selective hydrolysis of the acetoxy group or the cleavage of the methoxy (B1213986) groups could provide access to a range of derivatives with different properties. The exploration of its reactivity in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer advantages in terms of safety, reproducibility, and scalability.

The integration of the synthesis of this compound into a continuous flow process could lead to significant improvements in efficiency. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. Furthermore, the telescoping of multiple reaction steps in a continuous flow setup can eliminate the need for isolation and purification of intermediates, saving time and resources.

Automated synthesis platforms, guided by machine learning algorithms, can be employed to rapidly optimize the reaction conditions for the synthesis of this compound and its derivatives. This approach can accelerate the discovery of new compounds with desired properties.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. These methods can be used to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials.

In the context of this compound, computational modeling could be used to:

Predict its physicochemical properties: such as its absorption spectrum, which is crucial for photochemical applications.

Elucidate reaction mechanisms: helping to understand its reactivity and guide the development of new synthetic routes.

Design new derivatives with tailored properties: for example, by predicting how different substituents would affect its electronic and optical properties.

Screen for potential biological activities: by docking the molecule into the active sites of proteins and other biological targets.

The use of advanced computational tools will be instrumental in unlocking the full potential of this compound and other highly functionalized benzophenones in areas ranging from materials science to medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-Acetoxy-3',5'-dimethoxybenzophenone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via acetylation of 4-hydroxy-3',5'-dimethoxybenzophenone using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization requires controlled temperature (20–40°C) and exclusion of moisture. Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR (CDCl₃, 400 MHz) to resolve methoxy (δ 3.85–3.90 ppm), acetoxy (δ 2.30–2.35 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Peaks at 1740 cm⁻¹ (C=O, acetoxy) and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 285.1 (C₁₆H₁₄O₅) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Yield discrepancies often arise from reaction time, catalyst choice, or purification efficiency. Systematic analysis via Design of Experiments (DoE) can identify critical factors. For example, increasing reaction time from 4h to 8h with BF₃·Et₂O as a catalyst improved yields from 65% to 82% in one study . Cross-validate results with kinetic studies (e.g., TLC monitoring) and replicate conditions from high-yield literature reports .

Q. What methodologies are used to assess the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion tests against S. aureus and E. coli (MIC values determined via broth microdilution) .

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) and FRAP (ferric reducing ability) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2), with dose-response curves (10–100 µM range) .

Q. How does this compound degrade under varying environmental conditions?

- Methodological Answer : Stability studies involve:

- Photodegradation : Expose to UV light (254 nm) and analyze via HPLC for breakdown products (e.g., demethylation or deacetylation) .

- Hydrolytic Stability : Incubate in buffers (pH 4–9, 37°C) for 48h; LC-MS identifies hydrolysis to 4-hydroxy-3',5'-dimethoxybenzophenone .

- Thermal Stability : TGA/DSC analysis (5°C/min ramp) to determine decomposition temperature (>200°C) .

Q. How can researchers address discrepancies in NMR data interpretation for this compound?

- Methodological Answer : Contradictions in peak assignments (e.g., overlapping acetoxy and methoxy signals) are resolved via:

- 2D NMR : HSQC and HMBC to correlate H-C couplings and confirm substituent positions .

- Deuteration Experiments : Exchange labile protons (e.g., OH groups) with D₂O to simplify spectra .

- Comparative Analysis : Cross-check with published spectra of analogues (e.g., 3',5'-dimethoxy-4'-hydroxyacetophenone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。